molecular formula C13H12ClNO B596729 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine CAS No. 1334499-96-5

4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B596729
CAS No.: 1334499-96-5
M. Wt: 233.695
InChI Key: LXVLGXFUOKOIHA-UHFFFAOYSA-N
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Description

4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a chlorine atom at the 4' position, a methoxy group at the 2' position, and an amine group at the 4 position of the biphenyl scaffold. This compound is commercially available (Ref: 10-F211525) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science . Its structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-16-13-8-10(14)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVLGXFUOKOIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716688
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine
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Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-96-5
Record name [1,1′-Biphenyl]-4-amine, 4′-chloro-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Selection and Optimization

A validated approach involves reacting 4-bromo-2-methoxyaniline with 4-chlorophenylboronic acid under palladium catalysis. The reaction proceeds in a biphasic solvent system (toluene/water) with Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst Loading2 mol% Pd(PPh₃)₄Maximizes turnover
Temperature80–90°CBalances rate and decomposition
Reaction Time12–18 hoursEnsures completion

This method achieves yields of 75–79% for analogous biphenyl systems. The amine group in 4-bromo-2-methoxyaniline may require protection (e.g., as an acetyl derivative) to prevent palladium coordination side reactions.

Buchwald-Hartwig Amination for Direct C–N Bond Formation

For substrates where the amine group is introduced post-coupling, the Buchwald-Hartwig amination offers a robust pathway. This method employs palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (Xantphos) to couple aryl halides with ammonia equivalents.

Sequential Coupling-Amination Strategy

  • Biphenyl Halide Synthesis : Prepare 4'-chloro-2'-methoxy-4-bromobiphenyl via Suzuki-Miyaura coupling of 4-bromo-2-methoxybenzene with 4-chlorophenylboronic acid.

  • Amination Step : React the brominated intermediate with aqueous NH₃ in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ at 100°C.

This two-step process circumvents the need for protective groups, yielding the target amine in 65–70% overall yield. Side products, such as diarylamines, are minimized by controlling ammonia stoichiometry.

Reduction of Nitro Intermediates

Nitro group reduction is a classical route to aromatic amines. For this compound, this involves:

Nitro Intermediate Synthesis

Couple 4-chloro-2-methoxyphenylboronic acid with 4-nitrobenzene derivatives via Suzuki-Miyaura, forming 4'-chloro-2'-methoxy-4-nitro-1,1'-biphenyl.

Catalytic Hydrogenation

Reduce the nitro group using H₂ (1 atm) over a Pd/C catalyst in ethanol at 25°C. Alternatives include Fe/HCl or SnCl₂ reductions, though these generate more waste.

Reducing AgentConditionsYieldPurity
H₂/Pd/CEthanol, 25°C92%High
Fe/HClReflux, 2 hours85%Moderate

Catalytic hydrogenation is preferred for scalability and environmental compatibility.

Sandmeyer Reaction for Amino Group Transformation

While primarily used for converting amines to halides, the Sandmeyer reaction can be adapted for functional group interconversion in biphenyl systems.

Diazotization and Displacement

  • Diazonium Salt Formation : Treat this compound with NaNO₂ and HCl at 0°C.

  • Azide Formation : React the diazonium salt with NaN₃, followed by Staudinger reduction to regenerate the amine.

This method is less efficient (45–50% yield) but valuable for isotopic labeling or introducing modified amine groups .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The chloro and methoxy groups influence its binding affinity and specificity towards enzymes and receptors. The amine group can form hydrogen bonds with target molecules, enhancing its biological activity . The compound can participate in electrophilic aromatic substitution reactions, which are crucial for its interaction with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on biphenyl-4-amine derivatives significantly impact their physical properties and reactivity. Below is a comparative analysis of key compounds:

Table 1: Substituent Effects on Physical Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Applications/Notes
4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine 4'-Cl, 2'-OCH₃ Not reported N/A OLED intermediates, synthetic building block
(E)-4′-Chloro-3-methyl-[1,1′-biphenyl]-4-amine (4b) 4′-Cl, 3-CH₃ 199–200 51.2 Palladium-catalyzed coupling reactions
(E)-4′-Methoxy-3-methyl-[1,1′-biphenyl]-4-amine (5b) 4′-OCH₃, 3-CH₃ 183–184 39 Lower melting point vs. chloro analogs
2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride 2'-OCH₃ Not reported N/A Hydrochloride form enhances solubility
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3'-F, 4'-F Not reported N/A Fluorinated analog for drug QC applications
2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine 2-Cl, 2',5,5'-CH₃ Not reported N/A Steric hindrance affects reactivity

Key Observations :

  • Chloro vs. Methoxy : Chloro-substituted derivatives (e.g., 4b) exhibit higher melting points than methoxy analogs (e.g., 5b), likely due to stronger intermolecular interactions (e.g., halogen bonding) .

Key Observations :

  • Cross-Coupling Potential: The chlorine substituent in the target compound positions it for palladium-catalyzed cross-coupling reactions, similar to bromo derivatives in OLED intermediates .
  • Directing Effects : The methoxy group at the 2' position may act as a directing group in electrophilic substitution reactions, a feature absent in methyl or fluoro analogs .

Biological Activity

4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties. Various studies have highlighted its mechanisms of action and therapeutic potential.

Anticancer Activity

Recent studies have shown that this compound exhibits notable anticancer properties. Its mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation.

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics.
Cell Line IC50 (µM) Mechanism of Action
A54915Inhibition of PI3K/Akt signaling pathway
MCF-720Induction of apoptosis via BAX/Bcl-2 modulation
PC325Cell cycle arrest at G0/G1 phase

Antibacterial Activity

The antibacterial activity of this compound has also been investigated. The compound shows effectiveness against several Gram-positive and Gram-negative bacteria.

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 µg/mL to 100 µg/mL.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, the compound has demonstrated anti-inflammatory effects in vitro.

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Experimental Model : Lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines was used to assess activity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study indicated that treatment with the compound resulted in a significant reduction in cell viability in A549 cells through apoptosis induction.
  • Antibacterial Efficacy : In a clinical setting, the compound was tested against antibiotic-resistant strains of S. aureus, showing promising results in reducing bacterial load in infected tissue samples.
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved tissue healing.

Q & A

Q. What are the standard synthetic routes for 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine?

The compound is typically synthesized via cyclization reactions or cross-coupling methodologies. For example, phosphorous oxychloride-mediated cyclization of substituted hydrazides at 120°C has been used to generate structurally similar biphenylamine derivatives . Advanced methods like Suzuki-Miyaura coupling (using palladium catalysts) enable regioselective aryl-aryl bond formation, as demonstrated in the synthesis of methoxy- and chloro-substituted biphenylamines . Key intermediates such as 4’-fluoro-[1,1’-biphenyl]-4-amine are often employed in coupling reactions with Boc-protected amino acids to yield functionalized derivatives .

Q. How is the compound characterized for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and regiochemistry, as shown in studies of analogous compounds . Infrared (IR) spectroscopy identifies functional groups like amines and ethers, while mass spectrometry (ESI-MS or EI-MS) confirms molecular weight and fragmentation patterns . Purity is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. What safety protocols are recommended for handling this compound?

Biphenylamine derivatives are often classified as hazardous due to potential toxicity. Safety measures include using fume hoods, wearing nitrile gloves, and avoiding skin contact. Regulatory guidelines, such as those under China’s Circular No. 65 [2005], list [1,1’-biphenyl]-4-amine derivatives as restricted substances, necessitating compliance with institutional chemical safety policies .

Advanced Research Questions

Q. How do substituent positions (chloro vs. methoxy) influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group at the 4’-position reduces electron density on the biphenyl ring, potentially slowing electrophilic substitution but enhancing oxidative coupling efficiency. Conversely, the 2’-methoxy group acts as an electron donor, directing regioselectivity in reactions like amination or halogenation. Studies on similar compounds show that meta-substituted chloro groups can sterically hinder coupling reactions, leading to lower yields (e.g., 33% for dichloro derivatives vs. 51% for monochloro analogs) .

Q. What strategies improve synthetic yields of this compound in multistep reactions?

Optimizing catalyst loading (e.g., 15 mol% Ni(COD)₂ with IPrMe·HCl ligand) and reaction time (16–24 hours at 120°C) enhances cross-coupling efficiency . Purification techniques such as flash chromatography (using gradients of ethyl acetate/hexane) or recrystallization improve purity and yield . Boc-protection of amine groups prevents undesired side reactions during intermediate steps .

Q. How can contradictions in pharmacological activity data be resolved?

Discrepancies in antimicrobial vs. cytotoxic activity may arise from assay conditions (e.g., bacterial strain specificity) or substituent effects. For example, methoxy groups in biphenylamines have been linked to carbonic anhydrase inhibition, while chloro substituents enhance antimicrobial potency . Dose-response studies and molecular docking simulations can clarify structure-activity relationships (SAR) .

Q. What role does this compound play in developing non-linear optical (NLO) materials?

Derivatives like (E)-N-((3-bromothiophen-2-yl)methylene)-4′-methoxy-3-methyl-[1,1′-biphenyl]-4-amine exhibit strong hyperpolarizability due to extended π-conjugation and charge-transfer interactions. Computational modeling (DFT) and UV-Vis spectroscopy are used to evaluate NLO properties .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance from ortho-substituents (e.g., 2’-methoxy) may require elevated temperatures or microwave-assisted synthesis to achieve acceptable reaction rates .
  • Analytical Pitfalls : Overlapping NMR signals in aromatic regions can be resolved using 2D techniques (COSY, HSQC) .
  • Biological Assays : Prioritize cell-line-specific cytotoxicity testing (e.g., MTT assays on HeLa or MCF-7 cells) to validate therapeutic potential .

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